Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Description
This compound is a chlorinated azo dye with a complex aromatic structure featuring two chlorine substituents: one on the phenyl ring and another on the phenoxy group. Its molecular formula includes sodium sulphonate groups, enhancing water solubility for applications in textile dyeing and industrial processes . The presence of chlorine substituents contributes to its stability and resistance to photodegradation, making it suitable for environments requiring durable coloration.
Properties
CAS No. |
70210-14-9 |
|---|---|
Molecular Formula |
C22H14Cl2N3NaO5S |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
sodium;6-amino-5-[[4-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-17(20(10-13)32-19-4-2-1-3-15(19)24)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
InChI Key |
ILTQZECADBXZIL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to maintain the stability of the diazonium salt.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate group, enhancing the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound participates in three primary reaction types due to its functional groups:
Reaction Conditions and Reagents
Experimental studies highlight the following reagents and conditions for each reaction pathway:
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or basic aqueous media at 60–80°C.
-
Products : Quinones (e.g., 4-hydroxy-1,2-naphthoquinone derivatives) .
Reduction Reactions
-
Reagents : Sodium dithionite (Na₂S₂O₄) or zinc (Zn) in acidic media .
-
Conditions : Room temperature for dithionite; elevated temperatures (50–70°C) for Zn/HCl.
-
Products :
Electrophilic Substitution
-
Conditions :
-
Bromination: Catalyzed by FeBr₃ at 25–40°C.
-
Nitration: Concentrated H₂SO₄ at 0–5°C.
-
-
Products :
Mechanistic Insights
-
Azo Group Reduction : The -N=N- bond undergoes two-electron reduction, breaking into two amines. This reaction is critical in biological systems, where intracellular reductases activate prodrug forms of the compound .
-
Sulfonate Group Stability : The sulfonate moiety (-SO₃⁻) remains intact under most conditions, ensuring water solubility even after reactions at other sites .
-
Hydroxyl Group Reactivity : The -OH group’s oxidation potential is modulated by adjacent electron-withdrawing groups (e.g., sulfonate), favoring quinone formation over complete degradation.
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler azo dyes due to its chlorinated phenyl and hydroxynaphthalene components:
Scientific Research Applications
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound with a vibrant color and intricate structure, known for its applications across various scientific and industrial fields. It has a molecular weight of approximately 526.3 g/mol and the molecular formula . The compound includes an azo group, responsible for its dye properties, and a sulfonate group, which enhances its water solubility.
Applications
This compound is used in analytical chemistry, biology, and industry, especially in dyeing processes. Research has indicated that this compound exhibits significant biological activity and can selectively bind to specific proteins or cellular components, making it useful in diagnostic tools and therapeutic agents.
Scientific Research Applications
- Histological Staining: It is utilized in histological staining techniques to help visualize cellular structures under a microscope.
- Diagnostic Agent: Due to its ability to selectively bind to certain biological targets, it is used as a diagnostic agent.
- Potential Therapeutic Applications: Studies suggest potential therapeutic uses, and further research is ongoing to explore its full potential in these areas.
Reactions
Common reagents used with this compound include:
- Oxidation: Potassium permanganate and hydrogen peroxide
- Reduction: Sodium dithionite or zinc in acidic conditions
- Catalysis: Aluminum chloride or iron(III) chloride as catalysts for substitution reactions
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with various biomolecules, altering their properties and functions. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which can further interact with cellular components.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and analogous azo dyes:
Physicochemical Properties
- Solubility : The target compound’s dual chlorine substituents increase hydrophobicity compared to analogues with methoxy or sulphonamide groups (e.g., Red Nylosan N-2RBL), which exhibit higher aqueous solubility .
- Stability : Chlorine and trifluoromethyl groups enhance resistance to photodegradation and hydrolysis relative to methyl/methoxy-substituted dyes .
- Chromophoric Behavior : UV/Vis spectra vary with substituents. For instance, electron-withdrawing groups (Cl, CF₃) redshift absorption maxima compared to electron-donating groups (methoxy) .
Environmental and Regulatory Considerations
- Toxicity : Chlorinated azo dyes like the target compound are less likely to be approved for food use compared to disodium salts with methoxy/methyl groups, which meet FAO/WHO safety standards .
- Wastewater Removal : Electrocoagulation studies show that hydrophobic dyes (e.g., target compound) require optimized pH and current density for effective removal compared to hydrophilic variants .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves diazotization of a substituted aniline derivative followed by coupling with a naphthalene sulfonate precursor under acidic conditions. Key steps include:
- Diazotization : Use sodium nitrite in HCl at 0–5°C for stable diazonium salt formation.
- Coupling : Adjust pH to 4–6 and maintain low temperatures (5–10°C) to enhance regioselectivity .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates and salts. Monitor purity via HPLC (C18 column, methanol/ammonium acetate gradient) .
Q. What analytical methods are suitable for confirming the molecular structure?
- UV-Vis Spectroscopy : Characterize the azo chromophore (λmax ~480–520 nm) and monitor pH-dependent tautomerism .
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm sulfonate group placement .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 583.0116 for [M+H]) validates the molecular formula .
Q. How does pH influence the compound’s stability in aqueous solutions?
Stability studies show:
- Acidic conditions (pH <3) : Protonation of the hydroxyl group leads to aggregation and precipitation.
- Neutral to alkaline (pH 7–10) : Enhanced solubility due to deprotonated sulfonate groups. Degradation occurs at pH >10 via azo bond cleavage .
- Method : Monitor degradation kinetics using HPLC-PDA at 254 nm over 72 hours .
Advanced Research Questions
Q. What computational approaches can predict electronic properties and reactive sites?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps (~3.2 eV) and identify electrophilic/nucleophilic regions.
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to model aggregation behavior .
- Applications : Predict binding affinity for metalloprotein interactions (e.g., heme-containing enzymes) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in UV-Vis or NMR data often arise from:
- Tautomeric equilibria : The azo-hydroxynaphthol tautomerism shifts λmax by ~20 nm depending on solvent polarity .
- Counterion effects : Sodium vs. potassium salts alter solubility and aggregation patterns.
- Resolution : Standardize solvent systems (e.g., DO with 0.05 M NaCl for NMR) and report temperature/pH explicitly .
Q. What strategies mitigate photodegradation in light-exposed applications?
- Additives : Incorporate UV absorbers (e.g., TiO nanoparticles) to reduce azo bond cleavage under UV light.
- Encapsulation : Use cyclodextrin complexes to stabilize the chromophore.
- Kinetic Analysis : Measure half-life (t) under simulated sunlight (AM1.5G spectrum) and model degradation pathways via LC-MS .
Q. How does substituent variation on the chlorophenoxy moiety affect biological activity?
- Structure-Activity Relationship (SAR) : Replace the 2-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Assays : Test antimicrobial activity (MIC against S. aureus) and compare with computational docking scores (e.g., AutoDock Vina with penicillin-binding proteins) .
Methodological Notes
- Synthesis Optimization : Use excess diazonium salt (1.2 equiv.) to drive coupling efficiency >85% .
- Environmental Impact : Assess biodegradability via OECD 301F (ready biodegradation test) and track aromatic amine byproducts .
- Contradictions : Discrepancies in CAS registry entries (e.g., 71873-39-7 vs. 6245-60-9) may reflect counterion or hydration state variations; verify via elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
